8-Methyl-1,8-diazaspiro[4.5]decane
Overview
Description
8-Methyl-1,8-diazaspiro[4.5]decane is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.26 g/mol. It is a cyclic compound featuring a spirocyclic structure with a nitrogen atom at each end of the ring system, making it a part of the diazaspirodecane family
Mechanism of Action
Target of Action
The primary targets of 8-Methyl-1,8-diazaspiro[4Related compounds have been known to inhibit the kinase activity of receptor interaction protein kinase 1 (ripk1), which blocks the activation of the necroptosis pathway .
Mode of Action
The exact mode of action of 8-Methyl-1,8-diazaspiro[4It is suggested that it may interact with its targets to inhibit certain pathways, similar to its related compounds .
Biochemical Pathways
The biochemical pathways affected by 8-Methyl-1,8-diazaspiro[4Related compounds have been shown to inhibit the necroptosis pathway by blocking the kinase activity of ripk1 .
Result of Action
The molecular and cellular effects of 8-Methyl-1,8-diazaspiro[4Related compounds have shown therapeutic potential in many human diseases by inhibiting the kinase activity of ripk1 .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,8-diazaspiro[4.5]decane typically involves the cyclization of linear precursors under specific reaction conditions. One common method is the intramolecular cyclization of a diamine with a suitable alkylating agent. The reaction conditions often require the use of a strong base and a high-temperature environment to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods ensure the efficient production of the compound while maintaining high purity and yield. The choice of production method depends on the desired scale and the specific requirements of the end application.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-1,8-diazaspiro[4.5]decane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various applications, depending on their chemical properties.
Scientific Research Applications
8-Methyl-1,8-diazaspiro[4.5]decane has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used as a ligand in biological studies to investigate protein interactions and enzyme activities.
Industry: Its use in the chemical industry includes the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
8-Methyl-1,8-diazaspiro[4.5]decane is similar to other diazaspirodecane derivatives, such as 8-methyl-2,8-diazaspiro[4.5]decane and 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. its unique spirocyclic structure and specific functional groups distinguish it from these compounds. The presence of the methyl group at the 8-position contributes to its distinct chemical and biological properties.
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Properties
IUPAC Name |
8-methyl-1,8-diazaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-7-4-9(5-8-11)3-2-6-10-9/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBIQWFPHPCIDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCCN2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153767-99-7 | |
Record name | 8-methyl-1,8-diazaspiro[4.5]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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